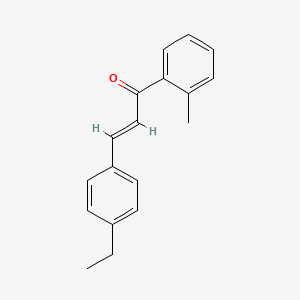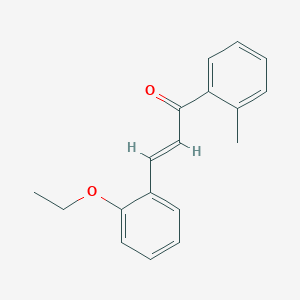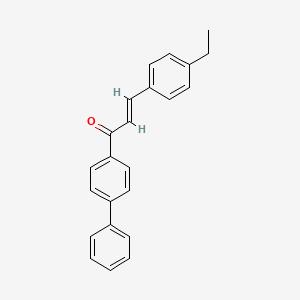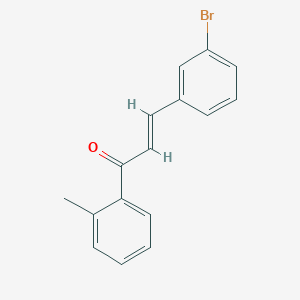
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is a compound commonly used in scientific research. It is a brominated propenone, which is a type of organic compound composed of a carbonyl group with an alkyl group attached to it. This compound has a variety of applications in scientific research, including synthesis, mechanism of action, and biochemical and physiological effects.
Applications De Recherche Scientifique
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one has a variety of applications in scientific research. It is often used as a reagent in organic synthesis, as it can be used to form a variety of other compounds. It is also used in the study of the mechanism of action of certain drugs, as it can be used to study the effects of drugs on the body. In addition, it can be used to study biochemical and physiological effects, as it can be used to study the effects of certain drugs on the body at a molecular level.
Mécanisme D'action
The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound acts as a ligand, binding to certain proteins and altering their structure and function. This alteration of structure and function can lead to a variety of effects, including changes in gene expression, changes in enzyme activity, and changes in cellular metabolism.
Biochemical and Physiological Effects
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to reduce the activity of certain enzymes involved in the metabolism of drugs. In addition, it has been shown to reduce the activity of certain enzymes involved in the metabolism of fats and carbohydrates. Finally, it has been shown to have an effect on the immune system, as it has been shown to reduce the activity of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one has a number of advantages and limitations for use in lab experiments. One of the major advantages is that it is relatively easy to synthesize and is relatively stable. It also has a wide range of applications in scientific research, making it a useful tool for scientists. However, one of the major limitations is that it is toxic and can be dangerous if not handled properly. In addition, it is difficult to control the concentration of the compound in experiments, as it can easily be degraded or altered by other compounds.
Orientations Futures
There are a number of potential future directions for research involving (2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one. One potential direction is to further explore its mechanism of action, as this could lead to a better understanding of how it affects the body at a molecular level. Another potential direction is to explore its potential applications in drug development, as its ability to bind to certain proteins could be useful in the development of new drugs. Finally, further research could be done to explore its potential use in the treatment of diseases, as its ability to reduce inflammation and pain could be useful in the treatment of certain conditions.
Méthodes De Synthèse
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one can be synthesized through a variety of methods. One method involves the use of a Grignard reagent, which is a type of organometallic compound. In this method, the Grignard reagent is reacted with a brominated aromatic compound to form the desired product. Another method involves the use of a Wittig reaction, which is a type of chemical reaction that involves the use of an organophosphorus compound. In this method, the organophosphorus compound is reacted with an alkyl halide to form the desired product.
Propriétés
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCGDAZSJAVALI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

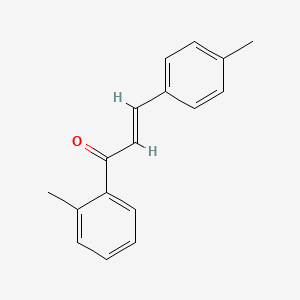
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one](/img/structure/B6346600.png)
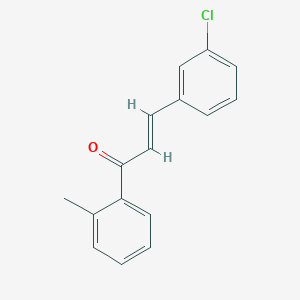
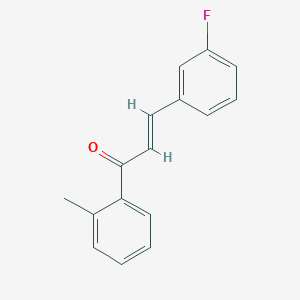
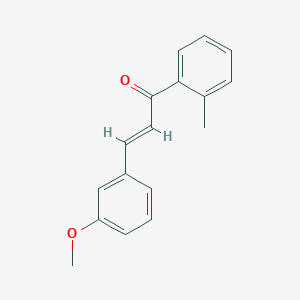
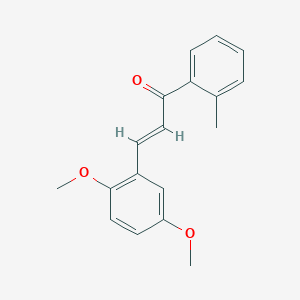
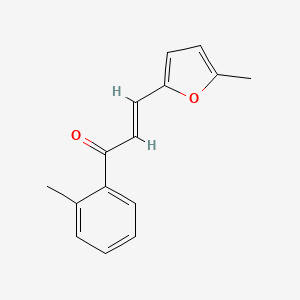
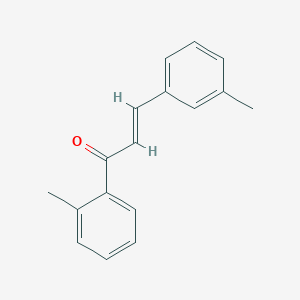
![(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346649.png)

